molecular formula C9H15NO2 B13619866 3-(Pyrrolidin-1-yl)cyclobutane-1-carboxylic acid

3-(Pyrrolidin-1-yl)cyclobutane-1-carboxylic acid

Cat. No.: B13619866
M. Wt: 169.22 g/mol
InChI Key: CTRZFVYPNFTCQL-UHFFFAOYSA-N
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Description

3-(Pyrrolidin-1-yl)cyclobutane-1-carboxylic acid is an organic compound characterized by a cyclobutane ring substituted with a pyrrolidine ring and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyrrolidin-1-yl)cyclobutane-1-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of cyclobutanone with pyrrolidine in the presence of a suitable catalyst. The reaction conditions often include:

    Catalyst: Acidic or basic catalysts can be used to facilitate the cyclization.

    Temperature: The reaction is usually carried out at elevated temperatures to ensure complete cyclization.

    Solvent: Solvents like ethanol or methanol are commonly used to dissolve the reactants and facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems ensures consistent quality and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Pyrrolidin-1-yl)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.

    Substitution: The pyrrolidine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

    Substitution: Halogenating agents or alkylating agents can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylate salts, while reduction can produce alcohols.

Scientific Research Applications

3-(Pyrrolidin-1-yl)cyclobutane-1-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(Pyrrolidin-1-yl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. The pyrrolidine ring can interact with enzymes or receptors, modulating their activity. The carboxylic acid group can form hydrogen bonds with target molecules, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: A simpler compound with a five-membered nitrogen-containing ring.

    Cyclobutane-1-carboxylic acid: A compound with a cyclobutane ring and a carboxylic acid group.

Uniqueness

3-(Pyrrolidin-1-yl)cyclobutane-1-carboxylic acid is unique due to the combination of the pyrrolidine ring and the cyclobutane ring with a carboxylic acid group. This structure imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

Molecular Formula

C9H15NO2

Molecular Weight

169.22 g/mol

IUPAC Name

3-pyrrolidin-1-ylcyclobutane-1-carboxylic acid

InChI

InChI=1S/C9H15NO2/c11-9(12)7-5-8(6-7)10-3-1-2-4-10/h7-8H,1-6H2,(H,11,12)

InChI Key

CTRZFVYPNFTCQL-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2CC(C2)C(=O)O

Origin of Product

United States

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